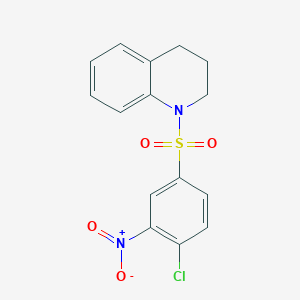

1-(4-Cloro-3-nitrobencenosulfonil)-1,2,3,4-tetrahidroquinolina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Síntesis de melanina

Este compuesto se utiliza en la síntesis de nuevos derivados de sulfonamida de tienotri cíclicos [2,3-d] pirimidin-4 (3H)-onas, que se sabe que aumentan la síntesis de melanina en células B16 de ratón .

Inhibición del crecimiento tumoral y la angiogénesis

Se ha utilizado como un agente bioactivo para inhibir el crecimiento tumoral y la angiogénesis a través del bloqueo de la proteína quinasa activada por mitógeno (MAPK) y NF-κB .

Mecanismo De Acción

Target of Action

The primary target of 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is the mitogen-activated protein kinase (MAPK) and NF-κB pathways . These pathways play a crucial role in cellular signaling, and their dysregulation can lead to various diseases, including cancer and inflammatory disorders .

Mode of Action

This compound interacts with its targets by inhibiting their activity . Specifically, it blocks the MAPK and NF-κB pathways, thereby preventing the transmission of signals that lead to inflammation and tumor growth .

Biochemical Pathways

By blocking the MAPK and NF-κB pathways, this compound affects several downstream effects. For instance, it can inhibit tumor growth and angiogenesis, which is the formation of new blood vessels from pre-existing ones . This is particularly important in cancer treatment, as tumors require a blood supply to grow and spread .

Pharmacokinetics

One study suggests that it has superior pharmacokinetic properties compared to indole-3-carbinol, a related compound .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of inflammation and the inhibition of tumor growth and angiogenesis . In addition, it has been shown to mitigate psoriasiform lesions, which are scaly patches of skin often seen in psoriasis .

Safety and Hazards

Direcciones Futuras

Given the limited information available on “1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline”, future research could focus on its synthesis, properties, and potential applications. It would be particularly interesting to explore its bioactive properties, given the reported activity of related compounds .

Análisis Bioquímico

Biochemical Properties

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are crucial in cell signaling pathways . The compound’s interaction with these enzymes leads to the suppression of inflammatory responses and tumor growth.

Cellular Effects

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in keratinocytes, the compound has been shown to block the activation of MAPK, NF-κB, and activator protein-1 (AP-1), leading to reduced inflammation and improved skin barrier function . Additionally, it has been observed to inhibit the recruitment of neutrophils and reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-17 .

Molecular Mechanism

The molecular mechanism of 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. The compound exerts its effects by inhibiting the phosphorylation of NF-κB and AP-1 through the MAPK pathways . This inhibition results in the suppression of inflammatory responses and tumor growth. Additionally, the compound’s interaction with stratum corneum ceramides facilitates its topical delivery and enhances its therapeutic efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies. Long-term effects on cellular function include the continuous suppression of inflammatory responses and maintenance of skin barrier integrity . The compound’s stability and degradation profile ensure its prolonged efficacy in therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and tumor growth without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to vital organs and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.

Metabolic Pathways

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of MAPK and NF-κB pathways affects the overall metabolic balance within cells . Additionally, its interaction with ceramides in the stratum corneum influences its absorption and distribution in the skin .

Transport and Distribution

The transport and distribution of 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s affinity for stratum corneum ceramides enhances its topical delivery and accumulation in the skin . This targeted distribution ensures its localized therapeutic effects and minimizes systemic exposure.

Subcellular Localization

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline exhibits specific subcellular localization, which influences its activity and function. The compound’s interaction with targeting signals and post-translational modifications directs it to specific compartments or organelles within cells . This localization is crucial for its effective inhibition of MAPK and NF-κB pathways and subsequent therapeutic effects.

Propiedades

IUPAC Name |

1-(4-chloro-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4S/c16-13-8-7-12(10-15(13)18(19)20)23(21,22)17-9-3-5-11-4-1-2-6-14(11)17/h1-2,4,6-8,10H,3,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQSFEFOQFAWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428971 | |

| Record name | 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847170-51-8 | |

| Record name | 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B1311404.png)

![8-Methylene-1,4-dioxaspiro[4.5]decane](/img/structure/B1311411.png)